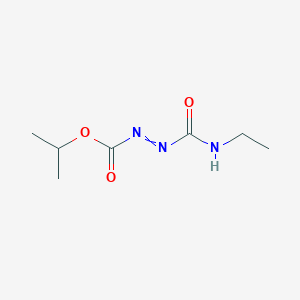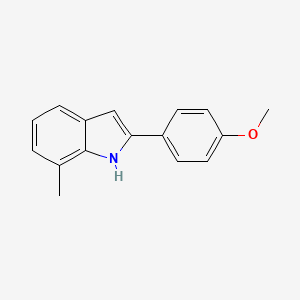![molecular formula C14H12N4 B14511346 2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile CAS No. 62993-26-4](/img/structure/B14511346.png)
2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a triazene group attached to a benzonitrile moiety, with a methylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile typically involves the reaction of 2-methylphenylhydrazine with benzonitrile under specific conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, and requires controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes, such as distillation or crystallization, to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The compound can participate in substitution reactions, where the triazene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile exerts its effects involves interactions with specific molecular targets. The triazene group can interact with nucleophiles, leading to the formation of covalent bonds. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzamide
- 2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzoic acid
Uniqueness
2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile is unique due to its specific triazene and benzonitrile structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and research studies.
Propriétés
Numéro CAS |
62993-26-4 |
|---|---|
Formule moléculaire |
C14H12N4 |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
2-[2-(2-methylphenyl)iminohydrazinyl]benzonitrile |
InChI |
InChI=1S/C14H12N4/c1-11-6-2-4-8-13(11)16-18-17-14-9-5-3-7-12(14)10-15/h2-9H,1H3,(H,16,17) |
Clé InChI |
LMHLUKHULPWROK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N=NNC2=CC=CC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


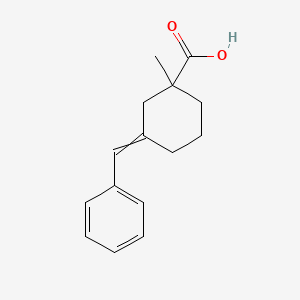
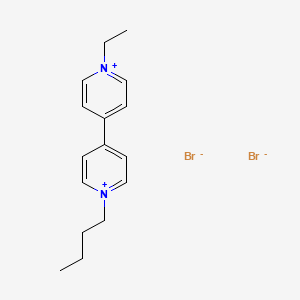
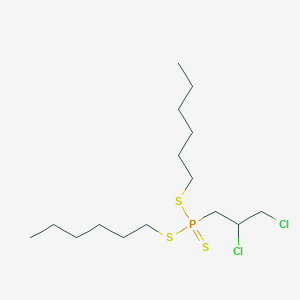

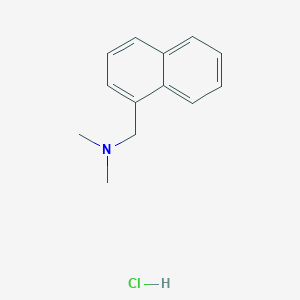
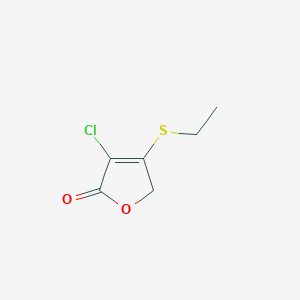
![Ethyl 2-[(6-bromo-2-chloropyridin-3-YL)oxy]decanoate](/img/structure/B14511314.png)
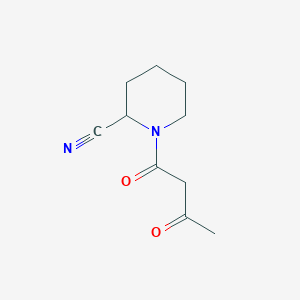

![3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane](/img/structure/B14511343.png)
![[3-Hydroxy-3-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14511351.png)
